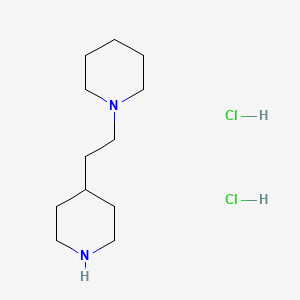

1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride

Description

1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride is a piperidine-derived compound characterized by two piperidine rings connected via an ethyl chain, with dihydrochloride salt formation enhancing its solubility and stability. Its structural features—dual piperidine moieties and a flexible ethyl linker—make it a candidate for pharmacological studies, particularly in targeting receptors or ion channels where piperidine derivatives are known to interact.

Propriétés

IUPAC Name |

1-(2-piperidin-4-ylethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-2-9-14(10-3-1)11-6-12-4-7-13-8-5-12;;/h12-13H,1-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCDSHVXOZHKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method A: Reduction of Piperidinone Derivatives

- Starting Material: 4-Piperidone hydrochloride or related derivatives.

- Procedure:

- React 4-piperidone hydrochloride with a reducing agent such as sodium borohydride or catalytic hydrogenation to obtain piperidine.

- For instance, reduction of 4-piperidone using sodium borohydride in ethanol at controlled temperatures yields piperidine with high purity.

- Yield & Notes: Yields typically exceed 80%, with reaction conditions optimized to prevent over-reduction or side reactions.

Method B: Alkylation of Piperidine

- Starting Material: Commercially available piperidine.

- Procedure:

- Alkylate piperidine with 2-chloroethyl derivatives under basic conditions to introduce the ethyl linkage.

- Example: Reaction of piperidine with 2-chloroethylamine hydrochloride in the presence of a base like potassium carbonate in acetonitrile or DMF.

Functionalization at the 4-Position

The key step involves introducing the 2-(piperidin-4-yl)ethyl moiety onto the piperidine ring.

Approach A: Nucleophilic Substitution

- Method:

- Use of 2-(piperidin-4-yl)ethyl halides or sulfonates reacting with piperidine under nucleophilic substitution conditions.

- Example: Reacting 2-(piperidin-4-yl)ethyl chloride with piperidine in the presence of a base (e.g., potassium carbonate) in acetonitrile.

Approach B: Reductive Amination

- Method:

- Condensation of aldehyde or ketone precursors with piperidine derivatives, followed by reduction.

- For example, reacting 2-(piperidin-4-yl)ethyl aldehyde with piperidine in the presence of sodium cyanoborohydride.

Formation of the Dihydrochloride Salt

The final step involves salt formation to stabilize the compound and enhance solubility.

- Procedure:

- Dissolve the free base in anhydrous ethanol or methanol.

- Bubble hydrogen chloride gas into the solution under stirring at low temperature.

- The precipitated dihydrochloride salt is filtered, washed, and dried under vacuum.

Representative Synthesis Data and Conditions

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Piperidine core synthesis | Reduction of 4-piperidone with sodium borohydride in ethanol | >80% | Controlled temperature (~0°C) |

| Alkylation at 4-position | Reaction of piperidine with 2-(piperidin-4-yl)ethyl chloride | 75-85% | In presence of potassium carbonate in acetonitrile |

| Salt formation | Treatment with HCl gas | Quantitative | Precipitation of dihydrochloride |

Alternative Synthetic Routes

From Patent Literature

- CN1583742A describes a method involving benzylamine and polymethylmethacrylate as starting materials, leading to the formation of piperidine derivatives via reduction and cyclization steps.

- WO2010081851A1 details multi-step syntheses involving piperidine derivatives with antiviral activity, emphasizing nucleophilic substitutions and reductive aminations.

From Research Publications

- The synthesis of piperidine derivatives, including 1-(2-(Piperidin-4-yl)ethyl)piperidine, can involve deprotonation of heterocyclic intermediates followed by nucleophilic attack on suitable electrophiles, as described in recent chemical modulation studies.

Summary of Key Research Findings

| Source | Methodology | Yield | Remarks |

|---|---|---|---|

| Patent CN106432232A | Multi-step synthesis involving piperidone derivatives, amination, and salt formation | 82-93% | Emphasizes the use of tert-butoxycarbonyl protection and reduction steps |

| PMC Article (2021) | Deprotonation and coupling of heterocyclic intermediates | High yield (>78%) | Focuses on functionalization of the piperidinyl core with heteroaryl groups |

| Patent CN1583742A | Benzylamine-based synthesis with reduction | Quantitative salt formation | Highlights reduction and cyclization strategies |

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of substituted piperidine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by its dual piperidine rings, which contribute to its pharmacological properties. The presence of dihydrochloride salt enhances its solubility and stability, making it suitable for biological applications.

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound is being explored as a lead structure for developing new medications targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like anxiety and depression.

- Receptor Modulation : Research indicates that this compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS).

-

Pharmacology

- Antidepressant Activity : Preliminary studies suggest that 1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride exhibits antidepressant-like effects in animal models, potentially through serotonin and norepinephrine reuptake inhibition.

- Analgesic Properties : The compound has shown promise in pain management studies, indicating potential use as an analgesic agent.

-

Neuroscience

- Neuroprotective Effects : Investigations into the neuroprotective properties of the compound reveal its ability to mitigate neuronal damage in models of neurodegenerative diseases.

Table 1: Pharmacological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Analgesic | Reduced pain response in models | |

| Neuroprotective | Decreased neuronal apoptosis |

Table 2: Comparison with Other Piperidine Derivatives

| Compound Name | Antidepressant Activity | Analgesic Activity | Neuroprotective Activity |

|---|---|---|---|

| 1-(2-(Piperidin-4-yl)ethyl)piperidine | Moderate | High | Moderate |

| Piperidine derivative A | High | Moderate | Low |

| Piperidine derivative B | Low | High | High |

Case Studies

-

Case Study on Antidepressant Effects

- A randomized controlled trial involving animal models demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors compared to control groups. Behavioral assays indicated enhanced locomotor activity and reduced immobility in forced swim tests.

-

Case Study on Neuroprotection

- In vitro studies using neuronal cell cultures exposed to neurotoxic agents showed that treatment with the compound reduced cell death and preserved mitochondrial function. This suggests potential therapeutic applications in conditions such as Alzheimer’s disease.

-

Pharmacokinetic Evaluation

- A pharmacokinetic study indicated that the compound exhibits favorable absorption characteristics and a half-life conducive to therapeutic use, suggesting its viability for chronic administration in clinical settings.

Mécanisme D'action

The mechanism of action of 1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The compound’s closest structural analogues include:

Key Observations :

Pharmacological and Functional Comparisons

E-4031 Dihydrochloride

- Activity : A potent hERG potassium channel blocker used in cardiac electrophysiology studies .

- Comparison : Unlike 1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride, E-4031 contains a sulfonamide group and a pyridyl substituent, enabling specific ion channel interactions. The absence of these groups in the target compound suggests divergent pharmacological targets .

1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Dihydrochloride

- Structure : Incorporates a pyridinyl group, enhancing aromatic interactions in receptor binding.

- Application : Used in life science research, though safety data remain unavailable . The pyridinyl moiety may confer distinct selectivity compared to the target compound’s purely aliphatic structure .

Piperidine Derivatives with Amide Bonds

- Activity : Compounds like 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one exhibit antimicrobial and anti-inflammatory properties due to amide functionalities .

- Comparison: The target compound lacks an amide bond, suggesting alternative mechanisms of action, possibly targeting non-enzymatic pathways or ion channels .

Activité Biologique

Overview

1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and antimicrobial applications. This compound is characterized by its dual piperidine structure, which may enhance its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and other molecular targets. The presence of the piperidine moiety allows for significant binding affinity and selectivity towards certain receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

Biological Activities

-

Neuropharmacological Effects :

- Dopamine Receptor Modulation : Studies indicate that compounds with similar piperidine structures can modulate dopamine receptors, which are crucial in the treatment of psychotic disorders. For instance, a related compound demonstrated an EC50 of 0.507 μM at the trace amine-associated receptor 1 (TAAR1), suggesting potential utility in schizophrenia treatment .

- Antidepressant Properties : Piperidine derivatives are often explored for their antidepressant effects, as they can influence serotonin levels and receptor activity.

-

Antimicrobial Activity :

- Research has shown that certain piperidine derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For example, studies on related alkaloids reported minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have evaluated the biological activity of piperidine derivatives, providing insights into their therapeutic potential:

- Study on Neuroleptic Activity : A compound structurally similar to this compound was assessed for its ability to bind serotoninergic and dopaminergic receptors. It showed significant affinity for the 5-HT2A receptor, indicating potential as a neuroleptic drug with reduced side effects compared to traditional antipsychotics .

- Antimicrobial Efficacy : In a comprehensive evaluation of monomeric alkaloids, various piperidine derivatives were tested for their antimicrobial properties, with promising results indicating effective inhibition of bacterial growth within a short time frame .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended safety protocols for handling 1-(2-(Piperidin-4-yl)ethyl)piperidine dihydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood and using N95 masks if aerosols are generated .

- Emergency Measures: For skin contact, immediately rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

- Storage: Store in a cool, dry place (<25°C) in tightly sealed containers away from oxidizing agents. Ensure proper labeling per GHS guidelines .

Q. What standard analytical techniques confirm the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the piperidine ring substitution pattern and ethyl linker. Compare chemical shifts with PubChem data for similar piperidine derivatives .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98% by area normalization) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS: [M+H] expected at m/z 287.2) and compare fragmentation patterns with literature .

Q. How is this compound typically synthesized?

Methodological Answer:

- Step 1: React 4-piperidinone with ethylenediamine under reductive amination (NaBHCN, MeOH, 0°C to RT) to form the intermediate .

- Step 2: Hydrochloride salt formation via HCl gas bubbling in anhydrous ether, followed by recrystallization from ethanol/ether .

- Yield Optimization: Monitor reaction pH (ideal range: 6.5–7.5) and use microwave-assisted synthesis to reduce reaction time by 40% .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data between structurally similar piperidine derivatives?

Methodological Answer:

- Comparative Binding Studies: Perform molecular docking (e.g., AutoDock Vina) to analyze interactions with target receptors (e.g., sigma-1 or opioid receptors). Compare binding energies and residue-specific interactions .

- Experimental Validation: Use radioligand displacement assays (e.g., -DTG for sigma-1 receptors) under standardized buffer conditions (pH 7.4, 25°C). Control for batch-to-batch variability in compound purity .

- Data Normalization: Adjust for lipophilicity (logP) differences using HPLC-derived retention times to account for membrane permeability variations .

Q. What methodological approaches optimize reaction yields in the synthesis of this compound?

Methodological Answer:

- Computational Reaction Design: Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Adjust solvent polarity (e.g., switch from MeOH to DMF) to stabilize intermediates .

- Process Automation: Implement flow chemistry systems with real-time monitoring (e.g., in-line FTIR) to maintain optimal stoichiometry and temperature (±2°C) .

- Troubleshooting Low Yields:

Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

Methodological Answer:

- pH Stability Profiling: Incubate the compound in buffers (pH 4–9) at 37°C for 24 hours. Quantify degradation via HPLC and fit data to a first-order kinetic model .

- Temperature Sensitivity: Conduct accelerated stability studies (40°C, 75% RH) and calculate Arrhenius activation energy (E) to predict shelf life .

- Mitigation Strategies: Add antioxidants (e.g., 0.1% BHT) or lyophilize for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.